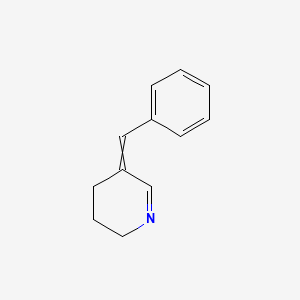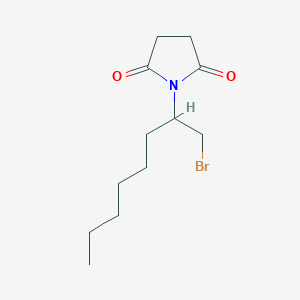
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with acetyl and methyl groups, and a perchlorate anion
準備方法
The synthesis of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-acetylphenyl bromide with 2,4,6-trimethylpyridine in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Major products formed from these reactions include carboxylic acids, reduced pyridine derivatives, and substituted pyridinium salts.
科学的研究の応用
1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with negatively charged sites on biological molecules, affecting their function and signaling pathways.
類似化合物との比較
Similar compounds to 1-(2-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate include other pyridinium salts with different substituents. These compounds share structural similarities but differ in their chemical reactivity and biological activity. For example:
1-(2-Acetylphenyl)-4-methylpyridin-1-ium perchlorate: Similar structure but with fewer methyl groups, leading to different reactivity.
1-(2-Acetylphenyl)-2,6-dimethylpyridin-1-ium perchlorate: Different substitution pattern, affecting its chemical and biological properties.
特性
CAS番号 |
90018-18-1 |
|---|---|
分子式 |
C16H18ClNO5 |
分子量 |
339.77 g/mol |
IUPAC名 |
1-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate |
InChI |
InChI=1S/C16H18NO.ClHO4/c1-11-9-12(2)17(13(3)10-11)16-8-6-5-7-15(16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
NYAKBLVBQKMQEP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)


methanone](/img/structure/B14378853.png)



